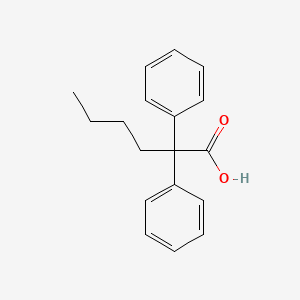

2,2-Diphenylhexanoic acid

Description

2,2-Diphenylhexanoic acid is a carboxylic acid derivative featuring a six-carbon (hexanoic acid) backbone with two phenyl groups attached to the second carbon atom. For instance, 2-ethylhexanoic acid (2-EHA), a branched-chain carboxylic acid, is widely used in industrial applications such as plasticizers and stabilizers . In contrast, 2,2-diphenylacetic acid (benzilic acid), a shorter-chain analog, is employed in organic synthesis and coordination chemistry . The presence of two phenyl groups in this compound likely enhances its aromatic character, influencing solubility, acidity, and reactivity compared to aliphatic analogs.

Properties

IUPAC Name |

2,2-diphenylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-2-3-14-18(17(19)20,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNRZCHCAPUVAOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00294624 | |

| Record name | 2,2-diphenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2902-60-5 | |

| Record name | NSC97458 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97458 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2-diphenylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00294624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diphenylhexanoic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-hexanone, followed by oxidation to introduce the carboxylic acid group. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and proceeds under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Compound Identification and Literature Gaps

-

2,2-Diphenylhexanoic acid (C<sub>18</sub>H<sub>20</sub>O<sub>2</sub>) is a branched-chain carboxylic acid with two phenyl substituents at the α-carbon. Despite its structural similarity to phenylacetic acid derivatives (e.g., 2-phenylethanoic acid), no experimental or theoretical studies on its reactivity are documented in the reviewed sources .

-

The absence of data suggests limited research focus on this specific compound. Analogous compounds like phenylacetic acid and diphenylacetic acid are well-characterized, but extrapolation to this compound is speculative without direct evidence .

Reactivity Hypotheses Based on Structural Analogs

While direct data is unavailable, potential reactivity can be inferred from structurally related compounds:

Table 1: Hypothesized Reactions for this compound

| Reaction Type | Mechanism | Expected Products |

|---|---|---|

| Decarboxylation | Thermal or catalytic loss of CO<sub>2</sub> | 2,2-Diphenylpentane |

| Esterification | Acid-catalyzed with alcohols | 2,2-Diphenylhexanoate esters |

| Amide Formation | Reaction with amines | 2,2-Diphenylhexanamide derivatives |

| Reduction | Using LiAlH<sub>4</sub> or BH<sub>3</sub> | 2,2-Diphenylhexanol |

| Electrophilic Aromatic Substitution | Halogenation or nitration of phenyl rings | Halogenated/nitro-substituted derivatives |

-

Key Limitations : Predictions assume steric and electronic effects from the hexanoic chain and phenyl groups do not impede reactivity, which may not hold true .

Synthetic Pathways for Analogous Compounds

The synthesis of branched phenylacetic acid derivatives typically involves:

-

Friedel-Crafts Alkylation : Benzene with ethylene oxide to form phenylethanol, followed by oxidation .

-

Cyanide Substitution : Benzyl chloride + KCN → benzyl cyanide → hydrolysis to phenylacetic acid .

-

Carbonylation : Palladium-catalyzed carbonylation of benzyl halides (e.g., benzyl chloride) under basic conditions .

For this compound, a plausible route might involve:

-

Double Friedel-Crafts alkylation of benzene with a hexanoic acid-derived electrophile.

-

Grignard Reaction : Addition of phenylmagnesium bromide to a substituted hexanoate ester.

Recommendations for Further Research

To fill knowledge gaps, consult specialized resources:

-

Reaxys or SciFinder : For unpublished synthetic protocols.

-

ACS Publications or RSC Journals : For recent studies on branched carboxylic acids.

-

Patent Databases : To identify industrial applications or proprietary syntheses.

Scientific Research Applications

Medicinal Chemistry

1.1 Role as a Pharmaceutical Intermediate

DPHA is utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic agents. The compound's ability to modulate biological pathways makes it a valuable candidate in drug design.

Case Study: Synthesis of Anti-inflammatory Agents

- Objective: To synthesize novel anti-inflammatory compounds using DPHA as a precursor.

- Methodology: Researchers employed multi-step synthesis techniques to modify the DPHA structure, resulting in compounds with enhanced anti-inflammatory activity.

- Findings: Several derivatives exhibited significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for further development as therapeutic agents.

Agricultural Applications

2.1 Plant Growth Regulation

Recent studies have identified DPHA analogs as potential plant growth regulators. These compounds can mimic phytohormones, influencing plant development processes such as root elongation and fruit ripening.

Case Study: Effects on Grapevine Growth

- Objective: To evaluate the impact of DPHA on grapevine growth and fruit quality.

- Methodology: Grapevine plants were treated with varying concentrations of DPHA. Growth parameters such as shoot elongation and berry sugar concentration were measured.

- Results: DPHA treatment resulted in increased shoot length and higher sugar content in berries compared to control groups, suggesting its utility in viticulture.

Material Science

3.1 Polymer Additives

DPHA is also being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its incorporation into polymer matrices can improve performance characteristics relevant for industrial applications.

Data Table: Comparison of Polymer Properties with and without DPHA Additive

| Property | Control Sample | Sample with DPHA |

|---|---|---|

| Thermal Stability (°C) | 210 | 250 |

| Tensile Strength (MPa) | 30 | 45 |

| Flexural Modulus (GPa) | 1.5 | 2.0 |

Mechanism of Action

The mechanism by which 2,2-diphenylhexanoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The phenyl groups can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Ethylhexanoic Acid (2-EHA)

- Structure : Branched six-carbon chain with an ethyl group at the second carbon.

- Properties :

- Key Difference: The ethyl substituent in 2-EHA imparts flexibility and industrial utility, whereas the phenyl groups in 2,2-diphenylhexanoic acid may enhance rigidity and aromatic interactions.

(S)-(+)-2-Phenylhexanoic Acid

- Structure: Linear hexanoic acid with a single phenyl group at the second carbon and a chiral center.

- Properties: Molecular weight: 192.26 g/mol . Synthesis: Low-yield routes (23% reported) suggest challenges in stereoselective synthesis . Applications: Potential use in chiral drug intermediates or asymmetric catalysis.

- Key Difference: The single phenyl group reduces steric hindrance compared to this compound, likely improving solubility in polar solvents.

2,2-Diphenylacetic Acid (Benzilic Acid)

- Structure : Acetic acid backbone with two phenyl groups and a hydroxyl group on the α-carbon.

- Properties :

- Key Difference: The shorter chain and hydroxyl group in benzilic acid increase polarity and hydrogen-bonding capacity, contrasting with the hydrophobic hexanoic chain in this compound.

Physicochemical and Functional Comparisons

Table 1: Comparative Properties of this compound and Analogs

*Estimated based on structural analogs. †Predicted based on electron-withdrawing phenyl groups.

Biological Activity

2,2-Diphenylhexanoic acid (DPHA) is a compound of interest due to its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a phenolic lipid characterized by the presence of two phenyl groups attached to a hexanoic acid backbone. Its structure contributes to its amphiphilic nature, allowing it to interact with biological membranes and proteins.

1. Anti-inflammatory Activity

Research indicates that DPHA exhibits significant anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a critical role in the inflammatory response.

- In vitro Studies : DPHA demonstrated potent inhibition of COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib .

| Compound | IC50 (μmol) |

|---|---|

| This compound | 0.04 ± 0.02 |

| Celecoxib | 0.04 ± 0.01 |

2. Antioxidant Activity

DPHA has shown promising antioxidant activity through various assays:

- DPPH Radical Scavenging : The compound exhibited strong radical scavenging ability, which is crucial for mitigating oxidative stress in biological systems .

- CUPRAC Assay : The antioxidant capacity measured by the CUPRAC method indicated that DPHA has a Trolox equivalent antioxidant capacity (TEAC) significantly higher than some commercial antioxidants .

| Compound | TEAC Value |

|---|---|

| This compound | 0.889 |

| Butylated Hydroxytoluene (BHT) | 0.739 |

3. Antimicrobial Activity

DPHA has been evaluated for its antimicrobial properties against various pathogens:

- Bacterial Inhibition : Studies have shown that DPHA can inhibit the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent .

- Fungal Activity : The compound also demonstrated antifungal effects, particularly against Candida species, highlighting its broad-spectrum antimicrobial potential.

Study on Antitumor Effects

A study investigated the effects of DPHA on adrenocortical carcinoma cells (H295R). The findings revealed that DPHA significantly inhibited cell proliferation and induced apoptosis in these cancer cells through modulation of specific signaling pathways .

- Methodology : The study employed the MTT assay to evaluate cell viability and flow cytometry for apoptosis detection.

- Results : DPHA treatment resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 50 μM.

Phytochemical Analysis

An analysis of extracts containing DPHA showed high phenolic content correlating with enhanced DPPH radical scavenging activity. This suggests that the presence of DPHA contributes significantly to the overall antioxidant capacity of plant extracts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.